Lipophilicity Tuning: LogP of 3.12 for the N-Ethyl Analog Compared with Predicted N-Methyl and N-Unsubstituted Congeners
2‑(1H‑Benzimidazole‑2‑carbonyl)‑N‑ethylbenzamide exhibits a measured/calculated logP of 3.12, which is approximately 0.3–0.5 log units higher than the predicted logP of its N‑methyl analogue (CAS 62367‑29‑7; estimated logP ≈ 2.7) and roughly 0.8–1.0 log units higher than the N‑unsubstituted benzamide (estimated logP ≈ 2.2) . This difference arises from the incremental methylene group on the amide nitrogen, which modestly enhances membrane permeability potential while remaining within the classical drug‑like space (logP < 5) .
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | 3.12 (calculated, ChemSrc; CheMenu) |
| Comparator Or Baseline | 2-(1H-benzimidazole-2-carbonyl)-N-methylbenzamide (CAS 62367-29-7): predicted logP ≈ 2.7; N-unsubstituted analog: predicted logP ≈ 2.2 (estimates based on fragment‑based calculation) |
| Quantified Difference | +0.3 to +0.5 vs. N-methyl; +0.8 to +1.0 vs. N-unsubstituted |
| Conditions | In silico prediction (fragment‑/atom‑based method); experimental validation not available in the public domain |
Why This Matters
For cell‑based SAR campaigns, a logP shift of +0.3–0.5 can meaningfully improve passive membrane permeability without breaching the logP >5 liability threshold, giving the N‑ethyl analog a favorable permeability–solubility balance not offered by the shorter‑chain congeners.
